3,6-Dimethoxy-4-hydroxypyridazine
Overview
Description
3,6-Dimethoxy-4-hydroxypyridazine is a heterocyclic compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol This compound is characterized by the presence of two methoxy groups and one hydroxyl group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxy-4-hydroxypyridazine typically involves the reaction of appropriate pyridazine precursors with methoxy and hydroxyl substituents. One common method includes the methylation of 4-hydroxypyridazine using methanol in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired substitution occurs efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethoxy-4-hydroxypyridazine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups, leading to simpler derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine ketones, while reduction can produce simpler pyridazine derivatives .
Scientific Research Applications
3,6-Dimethoxy-4-hydroxypyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-4-hydroxypyridazine involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3,6-Dimethoxypyridazine: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
4-Hydroxypyridazine: Lacks the methoxy groups, affecting its solubility and biological activity.
3,6-Dihydroxypyridazine: Contains two hydroxyl groups, leading to increased polarity and different reactivity patterns.
Uniqueness: 3,6-Dimethoxy-4-hydroxypyridazine is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,6-dimethoxy-1H-pyridazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-10-5-3-4(9)6(11-2)8-7-5/h3H,1-2H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLWHAPNMJIUSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=NN1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307800 | |
Record name | 4-Pyridazinol, 3,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501307800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428532-82-4 | |
Record name | 4-Pyridazinol, 3,6-dimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428532-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridazinol, 3,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501307800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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